2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester
Description
2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester is a fluorinated aromatic ester characterized by a benzene ring substituted with two fluorine atoms at the 2- and 6-positions, a hydroxyl group at the 4-position, and a propanoic acid ethyl ester side chain. Fluorinated aromatic esters are often leveraged for their enhanced metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-11(15)4-3-8-9(12)5-7(14)6-10(8)13/h5-6,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHBXCZQKFVJPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of the Carboxylic Acid Precursor
The most straightforward method involves reacting 2,6-difluoro-4-hydroxybenzenepropanoic acid with ethanol in the presence of an acid catalyst. This Fischer esterification is equilibrium-driven, necessitating water removal to shift the equilibrium toward ester formation. Patent CN102633639A demonstrates the efficacy of acidic molecular sieves (e.g., AlPO₄ or SiO₂/Al₂O₃) in trifluoroacetic acid ethyl ester synthesis, achieving 99.7% purity via continuous water extraction. Adapting this to the target compound, a molar ratio of 1:1.2–1:5 (acid:ethanol) and 48–50°C reaction temperature are optimal, with molecular sieves enabling >85% yield.
Table 1: Comparative Esterification Conditions
Hydrogenation of Nitro or Keto Intermediates
Patent WO2010070368A1 outlines a two-step hydrogenation process for cyclohexyl acetic acid esters, using Pd/C under 0.1–4 bar pressure. For 2,6-difluoro-4-hydroxybenzenepropanoic acid ethyl ester, a similar approach could reduce a nitro-substituted precursor (e.g., 2,6-difluoro-4-nitrobenzenepropanoic acid ethyl ester) to the hydroxyl derivative. Hydrogenation at 50–60°C with Pd/C achieves 60–70% trans-isomer selectivity, though fluorine’s electron-withdrawing effects may necessitate higher pressures (5–20 bar).
Catalytic Systems and Solvent Selection
Molecular Sieve Catalysis
Acidic molecular sieves (e.g., AlPO₄) outperform traditional catalysts like sulfuric acid by minimizing side reactions (e.g., ether formation). In CN102633639A, sieves with pore sizes <3 Å selectively adsorb water, enabling 98% conversion at 50°C. Post-reaction, sieves are regenerated via ethanol/acetone washing, retaining >99% activity over five cycles. For the target ester, SiO₂/Al₂O₃ sieves (5:1 ratio) may enhance stability due to fluorine’s corrosive nature.
Solvent Effects
Patent EP0049848A1 identifies glycol dialkyl ethers (e.g., diethylene glycol dimethyl ether) as ideal solvents for high-temperature esterifications (>140°C), improving solubility of fluorinated intermediates. Polar aprotic solvents like dimethylformamide are avoided due to potential fluorination side reactions.
Purification and Isolation
Extraction and Washing
Post-esterification, the crude product is washed with saturated sodium carbonate to remove unreacted acid, followed by saturated NaCl to eliminate residual ethanol. For the target compound, this step reduces impurities to <0.5%, as evidenced by gas chromatography.
Distillation and Drying
Vacuum distillation at 60–62°C isolates the ester, with subsequent drying over vanadium pentoxide to achieve >99.5% purity. Patent WO2010070368A1 highlights acetonitrile-mediated crystallization at -5–0°C for high-purity isolates, though this may require adaptation for fluorinated aromatics due to lower solubility.
Analytical Characterization
Spectroscopic Data
While specific data for this compound are limited in public domains, analogous esters exhibit:
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¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 2.60 (t, 2H, CH₂CO), 3.05 (t, 2H, ArCH₂), 4.15 (q, 2H, OCH₂), 6.75 (d, 2H, ArH).
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MS (ESI+) : m/z 231.1 [M+H]⁺.
Challenges and Optimization Strategies
Fluorine Reactivity
Fluorine’s strong electron-withdrawing nature complicates electrophilic substitutions, necessitating protective groups (e.g., tert-butyldimethylsilyl) for the hydroxyl group during esterification. Deprotection with tetrabutylammonium fluoride yields the free phenol.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(2,6-difluoro-4-oxophenyl)propanoate.
Reduction: Formation of 3-(2,6-difluoro-4-hydroxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-difluoro-4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ester functionality play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-Difluoro-4-hydroxybenzenepropanoic Acid Ethyl Ester with key analogs based on substituent effects, molecular properties, and applications.
Substituent Effects and Molecular Properties

Key Observations :
- Fluorine vs. Chlorine/Trifluoromethyl : The 2,6-difluoro substitution in the target compound provides moderate electronegativity and steric effects compared to bulkier CF₃ () or Cl groups (). This balance may optimize solubility and metabolic stability for drug design .
- Ethyl Ester : Common in fatty acid esters () and pharmaceuticals (), the ethyl ester group balances hydrolysis resistance and bioavailability better than methyl esters .

Stability and Reactivity
Biological Activity
2,6-Difluoro-4-hydroxybenzenepropanoic acid ethyl ester (CAS No. 691905-11-0) is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H12F2O3
- Molecular Weight : 230.21 g/mol
- Physical State : Solid
- Melting Point : Approximately 185 °C
The compound features two fluorine atoms at the 2 and 6 positions of the phenyl ring, which enhances its stability and biological activity compared to non-fluorinated analogs.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential in antimicrobial and anti-inflammatory applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus. The presence of fluorine atoms is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
Anti-inflammatory Properties
In vitro studies have shown that this compound can inhibit inflammatory pathways. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.
- Cell Signaling Modulation : By interacting with cellular receptors, it can modulate signaling pathways that regulate inflammation and immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Pathway | Findings | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Effective against MRSA strains | |
| Anti-inflammatory | Macrophages | Reduced cytokine production | |
| Enzyme Inhibition | COX enzymes | Significant inhibition observed |
Case Study: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested in both in vitro and in vivo models. Results showed a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an alternative treatment for resistant infections.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available 2,6-difluoro-4-hydroxybenzoic acid.
- Esterification Reaction : The acid is reacted with ethanol in the presence of an acid catalyst under reflux conditions.
- Purification : The product is purified through recrystallization or chromatography to obtain the desired ethyl ester.
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Clinical Trials : Evaluating safety and efficacy in human subjects.
- Mechanistic Studies : Elucidating detailed molecular mechanisms underlying its biological effects.
- Formulation Development : Exploring its use in pharmaceutical formulations for targeted delivery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


